molecular formula C13H12O4S B14268418 Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate CAS No. 136637-29-1

Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate

Cat. No.: B14268418
CAS No.: 136637-29-1
M. Wt: 264.30 g/mol
InChI Key: MAPDLYCKAVCECM-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate is a chemical compound belonging to the benzothiopyran family. This compound is characterized by its unique structure, which includes a benzothiopyran ring system with an ethyl ester group at the 3-position, a methoxy group at the 6-position, and a ketone group at the 4-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate . This reaction typically requires heating in the presence of a base, such as sodium ethoxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reaction with hydrazine can yield 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one .

Scientific Research Applications

Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methoxy-4-oxo-4H-1-benzothiopyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ester groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

136637-29-1

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

ethyl 6-methoxy-4-oxothiochromene-3-carboxylate

InChI

InChI=1S/C13H12O4S/c1-3-17-13(15)10-7-18-11-5-4-8(16-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3

InChI Key

MAPDLYCKAVCECM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C(C1=O)C=C(C=C2)OC

Origin of Product

United States

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